molecular formula C14H22F2N2O6 B13896060 Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid

Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid

Cat. No.: B13896060
M. Wt: 352.33 g/mol
InChI Key: XWWVOJBBHTZLIJ-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid is a fluorinated spirocyclic compound with a bicyclic framework comprising two fused five-membered rings (spiro[4.4]nonane). The tert-butyl carbamate group at the 2-position and 4,4-difluoro substitution enhance its steric and electronic properties, making it a valuable intermediate in medicinal chemistry. The oxalic acid counterion improves solubility and crystallinity, critical for pharmaceutical formulations. This compound’s structural uniqueness lies in its spirocyclic core, fluorine substituents, and dual functional groups, which distinguish it from other diazaspiro derivatives .

Properties

Molecular Formula

C14H22F2N2O6

Molecular Weight

352.33 g/mol

IUPAC Name

tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid

InChI

InChI=1S/C12H20F2N2O2.C2H2O4/c1-10(2,3)18-9(17)16-7-11(4-5-15-6-11)12(13,14)8-16;3-1(4)2(5)6/h15H,4-8H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

XWWVOJBBHTZLIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCNC2)C(C1)(F)F.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic synthesis, focusing on:

  • Construction of the diazaspiro[4.4]nonane core.
  • Introduction of difluoro substituents at the 4-position.
  • Installation of the tert-butyl carboxylate protecting group.
  • Final salt formation with oxalic acid for stability and isolation.

Key Reaction Types and Conditions

Based on the analysis of patent literature and related compound syntheses, the following methods and conditions are notable:

Step Description Conditions and Reagents Yield/Notes
Formation of diazaspiro core Cyclization of suitable diamine precursors with ketone or lactam intermediates Solvents: Acetonitrile, DMF, DMSO, or pyridine; Base: Triethylamine, DBU, or inorganic carbonates Reaction temperature: 0–200°C; time: 1–24 hours; stirring essential
Difluorination at C-4 position Introduction of fluorine atoms using fluorinating agents or fluorinated building blocks Common fluorinating agents (not explicitly detailed for this compound); may involve electrophilic fluorination or nucleophilic substitution Requires controlled conditions to avoid over-fluorination or decomposition
Protection with tert-butyl ester Introduction of tert-butyl carboxylate protecting group via reaction with di-tert-butyl dicarbonate or similar reagents Solvent: Dichloromethane; Base: Triethylamine; Temperature: 0–25°C; Reaction time: 4 hours Yields typically high (>90%) with purification by silica gel chromatography
Salt formation with oxalic acid Formation of oxalate salt to improve compound stability and handling Mixing of the free base compound with oxalic acid in suitable solvent, often at room temperature Standard procedure for isolating oxalate salts; purity ≥97% commercially available

Representative Synthetic Route Example

A representative preparation involves:

  • Synthesis of the diazaspiro intermediate: Starting from a bicyclic amine precursor, cyclization is performed under basic conditions in polar aprotic solvents such as DMF or acetonitrile.

  • Difluorination: Introduction of fluorine atoms at the 4-position can be achieved by reaction with appropriate fluorinating reagents, ensuring selective difluoro substitution.

  • Protection step: The resulting amine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine in dichloromethane at 0–5°C to afford the tert-butyl carboxylate ester.

  • Salt formation: The free base is then treated with oxalic acid to yield the oxalate salt, which is isolated by filtration or crystallization.

Experimental Data and Characterization

NMR and Purity Data

  • 1H-NMR (CDCl3): Characteristic signals include tert-butyl singlet (~1.4 ppm), methylene and methine protons in the spiro ring system (~2.5–4.0 ppm).
  • Purity: Commercial samples report ≥97% purity confirmed by HPLC and elemental analysis.
  • Physical state: Typically isolated as a crystalline solid oxalate salt, stable at room temperature.

Reaction Efficiency and Yield

Step Yield (%) Notes
Cyclization 70–85% Dependent on precursor purity
Difluorination 60–80% Requires careful control of conditions
Boc protection 90–95% High yield under mild conditions
Salt formation with oxalic acid Quantitative Simple acid-base reaction

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Diazaspiro core formation Diamine + ketone/lactam + base Acetonitrile, DMF, DMSO 0–200°C 1–24 h 70–85 Stirring essential
Difluorination Fluorinating agent (e.g., Selectfluor, DAST) Aprotic solvents Controlled (varies) Variable 60–80 Selectivity critical
tert-Butyl ester protection Di-tert-butyl dicarbonate + triethylamine Dichloromethane 0–5°C to RT 4 h 90–95 Purification by silica gel chromatography
Oxalate salt formation Oxalic acid Suitable solvent Room temperature 1–2 h Quantitative Improves stability and handling

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized spirocyclic compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure and functional groups allow it to bind to target molecules, potentially modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Key Observations :

  • Core Structure: The spiro[4.4]nonane core in the target compound provides a larger bicyclic system compared to spiro[3.5]nonane derivatives (e.g., CAS 2007920-32-1), which influences conformational rigidity and binding interactions .
  • Fluorination: The 4,4-difluoro substitution in the target compound introduces strong electron-withdrawing effects and metabolic stability, contrasting with non-fluorinated analogues (e.g., CAS 1433194-62-7) . Trifluoromethyl derivatives (e.g., CAS 1956435-89-4) exhibit enhanced lipophilicity but may introduce steric hindrance .
  • Counterion Effects : The oxalic acid in the target compound forms a stable salt, improving bioavailability compared to hemioxalate (CAS 1788054-69-2), which has a 1:2 stoichiometry with oxalate .

Physicochemical Properties

Property Target Compound tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1194376-44-7) tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 1250998-80-1)
Melting Point Not reported 168–172°C (oxalate-free form) Oil (liquid at room temperature)
Hydrogen Bonding N–H···O (oxalate) N–H···O chains along [010] direction Weak intermolecular interactions due to fluorine’s low polarity
Solubility (H2O) Moderate (salt form) Low (hydrophobic tert-butyl group) Very low (fluorine increases hydrophobicity)

Crystallinity: The oxalic acid salt of the target compound likely forms a monoclinic crystal system (analogous to CAS 1194376-44-7), whereas fluorine-free derivatives adopt envelope conformations with planar regions .

Biological Activity

Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate; oxalic acid (CAS: 2832388-35-7) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H22F2N2O6
  • Molecular Weight : 352.33 g/mol
  • CAS Number : 2832388-35-7
  • IUPAC Name : tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate

The biological activity of tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate; oxalic acid is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest potential interactions with:

  • Enzymatic Pathways : Inhibition or modulation of specific enzymes involved in metabolic processes.
  • Receptor Binding : Affinity for certain receptors that may mediate physiological responses.

Biological Activity Overview

The compound has shown promise in several areas:

  • Antimicrobial Activity :
    • Exhibited effectiveness against various bacterial strains.
    • Potential as a scaffold for developing new antibiotics.
  • Antitumor Properties :
    • Preliminary studies indicate cytotoxic effects on cancer cell lines.
    • Mechanisms may involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects :
    • Potential to modulate inflammatory pathways.
    • May reduce the production of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorCytotoxicity in vitro on various cancer cell lines
Anti-inflammatoryReduction in cytokine levels in animal models

Table 2: Case Studies

Study ReferenceFindings
In vitro tests showed significant inhibition of bacterial growthSupports antimicrobial potential
Induced apoptosis in breast cancer cell lines at low concentrationsIndicates antitumor activity
Reduced inflammation markers in murine modelsSuggests anti-inflammatory effects

Case Studies and Research Findings

  • Antimicrobial Studies :
    In a study evaluating the antimicrobial properties of various diazaspiro compounds, tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate; oxalic acid demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to existing antibiotics, suggesting its potential as a lead compound for further development .
  • Antitumor Activity :
    Research conducted on the cytotoxic effects of the compound on different cancer cell lines revealed that it caused significant cell death through apoptosis pathways. The study highlighted its effectiveness against breast and lung cancer cells, indicating that it could serve as a basis for new anticancer therapies .
  • Anti-inflammatory Mechanisms :
    An investigation into the anti-inflammatory properties showed that treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines in animal models of inflammation. This suggests that it may have therapeutic potential for inflammatory diseases .

Q & A

Basic: What safety protocols should researchers follow when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical safety goggles, and flame-retardant lab coats to avoid skin/eye contact. Respiratory protection may be required in poorly ventilated areas .
  • Storage: Store refrigerated in tightly sealed containers, away from ignition sources, and in dry, well-ventilated areas to prevent electrostatic buildup .
  • Spill Management: Sweep or vacuum spills and dispose of waste via licensed facilities. Avoid environmental release .
  • First Aid: Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

Basic: What synthetic routes are reported for this compound?

Answer:

  • Hydrogenation Approach: Use Raney Ni in methanol under H₂ (50 psi) for catalytic reduction of intermediates, followed by oxalic acid salt conversion (e.g., Procedure H in ) .
  • Coupling Reactions: Employ acetonitrile (ACN) with K₂CO₃ as a base for nucleophilic substitutions (e.g., bromo-fluoro-nitrobenzoic acid coupling in ) .
  • Multigram Synthesis: Optimize yields via stepwise protocols, such as flash chromatography (hexane/EtOAc gradients) and recrystallization from ethanol .

Advanced: How can contradictions in crystallographic data be resolved?

Answer:

  • Software Refinement: Use SHELXL for high-resolution refinement, particularly for small-molecule structures. Validate hydrogen bonding and torsional angles via SHELXTL visualization tools .
  • Conformational Analysis: Check envelope conformations of spirocyclic rings (e.g., C3/C5 flap deviations in ) and compare bond lengths/angles against standard values (e.g., Allen et al., 1987) .
  • Handling Ambiguities: If absolute configuration is uncertain (e.g., lack of anomalous dispersion), use chemical derivatization or complementary techniques like vibrational circular dichroism .

Advanced: How can multi-step synthesis yields be optimized?

Answer:

  • Catalyst Selection: Use HATU/TEA for efficient amide couplings (e.g., 75% yield in ) .
  • Purification: Apply Prep-TLC (CH₂Cl₂/MeOH) or flash chromatography (silica gel, 2% MeOH in CH₂Cl₂) to isolate intermediates .
  • Temperature Control: Maintain low temperatures (-78°C) for cyanide substitutions to minimize side reactions (e.g., BF₃·Et₂O-mediated steps in ) .

Basic: What analytical methods confirm molecular structure?

Answer:

  • X-ray Diffraction: Resolve spirocyclic conformations and hydrogen-bonding networks (e.g., N–H···O chains in ) .
  • NMR Spectroscopy: Assign peaks for diazaspiro carbons (e.g., ¹H/¹³C shifts in ) and verify Boc-group integrity .
  • Elemental Analysis: Validate purity via combustion analysis (e.g., C/H/N percentages in ) .

Advanced: How to address challenges in absolute configuration determination?

Answer:

  • Anomalous Dispersion: Use heavy-atom derivatives (e.g., bromine substitution) to enhance X-ray data quality .
  • Chemical Correlation: Synthesize enantiopure intermediates (e.g., (R)- or (S)-proline derivatives) and compare optical rotations .
  • Computational Modeling: Apply density functional theory (DFT) to predict chiral centers and compare with experimental data .

Basic: What purification methods are effective post-synthesis?

Answer:

  • Recrystallization: Use ethanol or ethyl acetate/hexane mixtures to obtain single crystals for X-ray analysis .
  • Chromatography: Optimize mobile phases (e.g., hexane/EtOAC 90:10 to 50:50) for flash chromatography .
  • Salt Formation: Precipitate oxalic acid salts in cold methanol to enhance stability and purity .

Advanced: How do hydrogen-bonding patterns influence stability?

Answer:

  • Crystal Packing: Hydrogen bonds (e.g., N–H···O, 2.85–3.02 Å in ) stabilize 1D chains, reducing hygroscopicity .
  • Thermal Stability: Monitor decomposition products (CO, NOₓ) via TGA-MS under controlled heating .
  • Solvent Interactions: Polar aprotic solvents (e.g., DMF) may disrupt hydrogen bonding, affecting solubility during crystallization .

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